5-(2,3-Dimethylphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(2,3-Dimethylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group attached to the nicotinic acid ring and a dimethylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)-2-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenylboronic acid and 2-chloronicotinic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2,3-dimethylphenylboronic acid with 2-chloronicotinic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to obtain the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Products include 5-(2,3-Dimethylphenyl)-2-ketonicotinic acid or 5-(2,3-Dimethylphenyl)-2-carboxynicotinic acid.
Reduction: Products include 5-(2,3-Dimethylphenyl)-2-hydroxy-1,2-dihydronicotinic acid.
Substitution: Products include 5-(2,3-Dimethylphenyl)-2-nitronicotinic acid, 5-(2,3-Dimethylphenyl)-2-bromonicotinic acid, and 5-(2,3-Dimethylphenyl)-2-sulfonicnicotinic acid.
Scientific Research Applications
5-(2,3-Dimethylphenyl)-2-hydroxynicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dimethylphenyl)-2-methoxynicotinic acid
- 5-(2,3-Dimethylphenyl)-2-aminonicotinic acid
- 5-(2,3-Dimethylphenyl)-2-chloronicotinic acid
Uniqueness
5-(2,3-Dimethylphenyl)-2-hydroxynicotinic acid is unique due to the presence of the hydroxyl group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-4-3-5-11(9(8)2)10-6-12(14(17)18)13(16)15-7-10/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDWYKFADCUMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CNC(=O)C(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687046 |
Source
|
Record name | 5-(2,3-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-82-5 |
Source
|
Record name | 5-(2,3-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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